Ethyl 3-ethyl-4,4-dimethylpent-2-enoate
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Overview
Description
Ethyl 3-ethyl-4,4-dimethylpent-2-enoate is an organic compound with the molecular formula C11H20O2. It is an ester, characterized by the presence of an ethyl group attached to a 3-ethyl-4,4-dimethylpent-2-enoate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-ethyl-4,4-dimethylpent-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
R-COOH+C2H5OH→R-COO-C2H5+H2O
Commonly used acid catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethyl-4,4-dimethylpent-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Ethyl 3-ethyl-4,4-dimethylpentanoic acid.
Reduction: 3-ethyl-4,4-dimethylpentan-2-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-ethyl-4,4-dimethylpent-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-ethyl-4,4-dimethylpent-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may then participate in further biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-ethyl-4,4-dimethylpent-2-enoate can be compared with other similar esters, such as:
Ethyl 3,4-dimethylpent-2-enoate: Lacks the ethyl group at the 3-position, resulting in different reactivity and properties.
Ethyl 3,3-dimethylpent-4-enoate: Has a different substitution pattern, affecting its chemical behavior.
Ethyl 3-ethoxybut-2-enoate: Contains an ethoxy group instead of the dimethylpent-2-enoate moiety, leading to distinct chemical properties.
Properties
CAS No. |
922177-78-4 |
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Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
ethyl 3-ethyl-4,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-6-9(11(3,4)5)8-10(12)13-7-2/h8H,6-7H2,1-5H3 |
InChI Key |
XSSOXQOELCPWCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=O)OCC)C(C)(C)C |
Origin of Product |
United States |
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